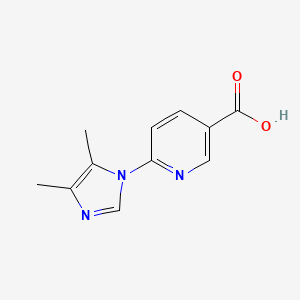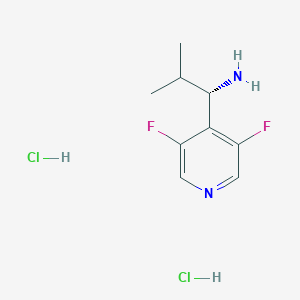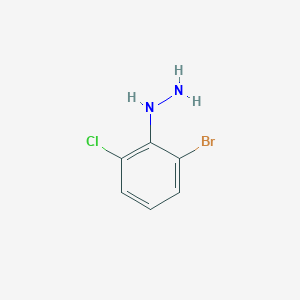
(2-Bromo-6-chlorophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-6-chlorophenyl)hydrazine is an organic compound with the molecular formula C6H6BrClN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-chlorophenyl)hydrazine typically involves the diazotization of 2-bromo-6-chloroaniline followed by reduction. The process can be summarized as follows:
Diazotization: 2-Bromo-6-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve maintaining strong acidity during diazotization and using efficient reducing agents to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-6-chlorophenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Zinc powder and hydrochloric acid are commonly used for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Bromo-6-chlorophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of (2-Bromo-6-chlorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction is crucial in its potential use as an enzyme inhibitor in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazine: The parent compound without bromine and chlorine substitutions.
2-Bromo-phenylhydrazine: A derivative with only bromine substitution.
6-Chloro-phenylhydrazine: A derivative with only chlorine substitution.
Uniqueness
(2-Bromo-6-chlorophenyl)hydrazine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Propriétés
Formule moléculaire |
C6H6BrClN2 |
|---|---|
Poids moléculaire |
221.48 g/mol |
Nom IUPAC |
(2-bromo-6-chlorophenyl)hydrazine |
InChI |
InChI=1S/C6H6BrClN2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 |
Clé InChI |
RJOGDNNQQSGBEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
![3-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B13645747.png)

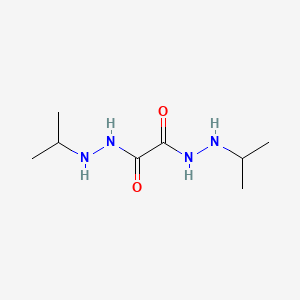
![1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)
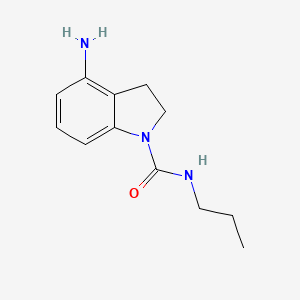
![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)



